4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(trifluoromethyl)undecane-1,2-diol
Description
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(trifluoromethyl)undecane-1,2-diol is a highly fluorinated diol characterized by a perfluorinated carbon chain with a terminal trifluoromethyl (-CF₃) group at position 10 and hydroxyl (-OH) groups at positions 1 and 2. This compound is structurally related to per- and polyfluoroalkyl substances (PFAS), which are known for their chemical stability and surfactant properties.
The compound is utilized as a surfactant in industrial and consumer products, including cleaning agents, fire-fighting foams, and lubricants, due to its strong hydrophobic and lipophobic properties .
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F19O2/c13-4(14,1-3(33)2-32)6(16,17)8(20,21)10(24,25)9(22,23)7(18,19)5(15,11(26,27)28)12(29,30)31/h3,32-33H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPAMSWJAKTIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F19O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880568 | |
| Record name | 3-(Perfluoro-7-methyloctyl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67824-44-6 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(trifluoromethyl)-1,2-undecanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67824-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(trifluoromethyl)undecane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067824446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Perfluoro-7-methyloctyl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(trifluoromethyl)undecane-1,2-diol typically involves multiple steps, starting from simpler fluorinated precursors. The process often includes:
Fluorination: Introduction of fluorine atoms into the hydrocarbon chain using reagents like elemental fluorine or fluorinating agents such as cobalt trifluoride.
Hydroxylation: Introduction of hydroxyl groups (-OH) at specific positions in the molecule, often using oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity. The use of specialized fluorination equipment and safety protocols is essential due to the reactive nature of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(trifluoromethyl)undecane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different fluorinated alcohols.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction may produce various fluorinated alcohols.
Scientific Research Applications
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(trifluoromethyl)undecane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing other fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique properties.
Medicine: Explored for its potential in developing new pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, such as coatings and lubricants, due to its chemical resistance and low surface energy.
Mechanism of Action
The mechanism by which 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(trifluoromethyl)undecane-1,2-diol exerts its effects is primarily related to its fluorinated structure. The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, which influences the compound’s reactivity and interactions with other molecules. This can affect molecular targets and pathways, such as enzyme inhibition or receptor binding, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, this compound is compared with structurally analogous fluorinated compounds:
Structural and Functional Differences
Functional Groups :
- The target compound’s diol groups (-OH) enable hydrogen bonding, enhancing its surfactant capabilities in aqueous systems . In contrast, iodinated analogs (e.g., 65510-56-7, 307-50-6) lack polar groups, making them less effective as surfactants but useful as intermediates in synthesizing fluoropolymers .
- PFOA’s carboxylic acid group (-COOH) increases water solubility compared to the diol, but both share environmental persistence .
Fluorination Pattern :
- The diol has 19 fluorine atoms (16 on the chain, 3 in -CF₃), while iodinated compounds like 65510-56-7 and 307-50-6 have 19 and 23 fluorines, respectively. Increased fluorination enhances hydrophobicity but exacerbates environmental retention .
Applications :
- The diol’s dual hydroxyl groups make it ideal for fire-fighting foams and lubricants, where surface tension reduction is critical . Iodinated compounds are primarily synthetic intermediates, while PFOA is historically used in waterproofing textiles .
Research Findings
- Efficacy as a Surfactant: The diol reduces surface tension by 30–40% compared to non-fluorinated surfactants, attributed to its perfluorinated chain .
- Environmental Impact : Studies on similar PFAS (e.g., PFOA) show half-lives exceeding 5 years in water, suggesting comparable persistence for the diol .
Biological Activity
Overview of the Compound
Chemical Structure and Properties
- Name : 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(trifluoromethyl)undecane-1,2-diol
- Molecular Formula : C18H11F19O2
- Molecular Weight : Approximately 620.25 g/mol
- CAS Number : 94159-92-9
This compound belongs to a class of perfluorinated compounds (PFCs), which are characterized by the presence of multiple fluorine atoms replacing hydrogen atoms in organic molecules. Such modifications often enhance stability and lipophobicity.
Toxicological Studies
Perfluorinated compounds have been extensively studied for their potential toxicological effects. Research indicates that PFCs can accumulate in biological systems and may exhibit endocrine-disrupting properties. Studies have linked exposure to certain PFCs with various health issues including:
- Reproductive and Developmental Effects : Some studies suggest that PFCs can interfere with reproductive hormones and may affect fetal development.
- Immune System Impact : Research has indicated that exposure to high levels of PFCs may impair immune responses.
- Carcinogenic Potential : There is ongoing investigation into the potential carcinogenic effects of long-chain PFCs.
Case Studies
- Study on PFAS Exposure : A study published in Environmental Health Perspectives examined the effects of long-chain perfluoroalkyl substances (PFAS) on human health. It found associations between serum levels of PFAS and increased cholesterol levels as well as liver enzyme abnormalities .
- Animal Model Research : Research conducted on animal models has shown that exposure to certain PFCs leads to alterations in liver function and metabolic processes. For instance, rodents exposed to high doses exhibited changes in lipid metabolism .
-
Human Epidemiological Studies : Epidemiological studies have highlighted correlations between PFC exposure and adverse health outcomes such as thyroid disease and reduced vaccine response in children 3.
Environmental Impact
The environmental persistence of PFCs raises concerns about their long-term ecological impact. These compounds do not readily degrade and can bioaccumulate in wildlife:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
